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An In-Depth Technical Guide to the Physicochemical Properties of 1-Phenyl-1,4-diazepane

For Researchers, Scientists, and Drug Development Professionals

Executive Summary
1-Phenyl-1,4-diazepane is a heterocyclic compound featuring a seven-membered diazepine

ring attached to a phenyl group. This scaffold is of significant interest in medicinal chemistry

and drug development due to its presence in a variety of biologically active molecules.[1][2] A

thorough understanding of its physicochemical properties is paramount for its effective

application, from synthesis and purification to formulation and predicting its behavior in

biological systems. This guide provides a comprehensive overview of the core physicochemical

properties, analytical characterization, synthesis, and key drug-like parameters of 1-Phenyl-
1,4-diazepane, grounded in established scientific principles and methodologies.

Introduction to the 1,4-Diazepane Scaffold
The 1,4-diazepane ring system is a "privileged structure" in medicinal chemistry, meaning it is a

molecular framework capable of binding to multiple biological targets.[2] Derivatives of this

scaffold have demonstrated a wide array of pharmacological activities, including antipsychotic,

anxiolytic, anticonvulsant, and anticancer effects.[2][3] The conformational flexibility of the

seven-membered ring, combined with the ability to introduce diverse substituents at the

nitrogen and carbon atoms, allows for the fine-tuning of steric and electronic properties to

achieve desired biological outcomes. 1-Phenyl-1,4-diazepane serves as a foundational
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building block for creating more complex derivatives, making the characterization of its

fundamental properties essential for any research and development program.

Core Physicochemical Properties
A summary of the key identifying and physical properties of 1-Phenyl-1,4-diazepane is

presented below. These data are fundamental for handling, reaction setup, and analytical

identification.

Property Value Source

Molecular Formula C₁₁H₁₆N₂ PubChem[4][5]

Molecular Weight 176.26 g/mol PubChem[4], Sigma-Aldrich

IUPAC Name 1-phenyl-1,4-diazepane PubChem[4], Sigma-Aldrich

CAS Number 61903-27-3 Sigma-Aldrich

Physical Form Liquid (at room temperature) Sigma-Aldrich

Predicted XlogP 1.5 PubChem[4][5]

InChI Key
FAJGKPMGLMWSKW-

UHFFFAOYSA-N
PubChem[4], Sigma-Aldrich

SMILES
C1CNCCN(C1)C2=CC=CC=C

2
PubChem[4][5]

Synthesis and Purification Workflow
The synthesis of 1-Phenyl-1,4-diazepane can be efficiently achieved through the deprotection

of a suitable N-protected precursor. A common and high-yielding method involves the acid-

catalyzed removal of a tert-butyloxycarbonyl (Boc) group from tert-butyl 4-phenyl-1,4-

diazepane-1-carboxylate.[6]

Synthetic Workflow Diagram
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Caption: Synthesis of 1-Phenyl-1,4-diazepane via Boc deprotection.
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Experimental Protocol: Synthesis
This protocol is adapted from established procedures for the deprotection of Boc-protected

amines.[6]

Dissolution: Dissolve tert-butyl 4-phenyl-1,4-diazepane-1-carboxylate (1.0 eq) in methanol.

Acidification: To the stirred solution, add a 4N solution of hydrochloric acid in 1,4-dioxane

(excess, e.g., 4-5 eq).

Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction progress

by Thin Layer Chromatography (TLC) until the starting material is consumed.

Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the

solvent and excess acid.

Neutralization & Extraction: To the resulting residue, add a saturated aqueous solution of

sodium bicarbonate (NaHCO₃) until the pH is basic (>8). Extract the aqueous layer three

times with a suitable organic solvent mixture (e.g., 4:1 Dichloromethane/Isopropanol).

Drying and Isolation: Combine the organic extracts and dry over anhydrous sodium sulfate

(Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to yield

1-Phenyl-1,4-diazepane as a liquid.[6]

Spectroscopic and Analytical Characterization
Accurate structural confirmation is critical. A combination of Nuclear Magnetic Resonance

(NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a self-

validating system for identity and purity assessment.[7]

Analytical Workflow Diagram
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Caption: Integrated workflow for analytical characterization.

Expected Spectroscopic Data
The following data are based on reported values for 1-Phenyl-1,4-diazepane.[6]

¹H NMR (500 MHz, CDCl₃):

δ 7.21 (t, J = 8.3 Hz, 2H, Ar-H meta to N)

δ 6.70 (d, J = 8.3 Hz, 2H, Ar-H ortho to N)

δ 6.65 (t, J = 8.3 Hz, 1H, Ar-H para to N)

δ 3.54-3.59 (m, 4H, -NCH₂CH₂N-)

δ 3.03 (t, J = 5.9 Hz, 2H, -CH₂NH-)

δ 2.83 (t, J = 5.9 Hz, 2H, -CH₂N(Ph)-)
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δ 1.87-1.92 (m, 2H, -NCH₂CH₂CH₂N-)

Infrared (IR) Spectroscopy (film, cm⁻¹):

~2931 (C-H stretch, aliphatic)

~1598, 1506 (C=C stretch, aromatic)

~1245 (C-N stretch)

~748, 692 (C-H bend, monosubstituted benzene)

High-Resolution Mass Spectrometry (HRMS):

Calculated m/z for C₁₁H₁₇N₂⁺ [M+H]⁺: 177.1386.

The experimentally found value should closely match the calculated value, confirming the

elemental composition.[6]

Lipophilicity and Acidity (LogP & pKa)
Lipophilicity and ionization state are critical determinants of a compound's absorption,

distribution, metabolism, and excretion (ADME) properties.

Lipophilicity (LogP)
The partition coefficient (LogP) measures a compound's relative solubility in an octanol/water

system, serving as a key indicator of its lipophilicity.

Predicted Value: The computationally predicted XlogP for 1-Phenyl-1,4-diazepane is 1.5.[4]

[5] This moderate value suggests a balance between aqueous solubility and lipid membrane

permeability, a desirable characteristic for many drug candidates.

Experimental Protocol (Shake-Flask Method):

Prepare a saturated solution of 1-Phenyl-1,4-diazepane in n-octanol that has been pre-

saturated with water.
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Add an equal volume of water (pre-saturated with n-octanol) to the octanol solution in a

separatory funnel.

Shake the funnel vigorously for several minutes to allow for partitioning equilibrium to be

reached.

Allow the two phases to separate completely.

Carefully collect samples from both the aqueous and octanol layers.

Determine the concentration of the analyte in each phase using a validated analytical

method, such as HPLC-UV.

Calculate LogP as: Log₁₀([Concentration in Octanol] / [Concentration in Water]).

Ionization Constant (pKa)
The pKa value indicates the strength of an acid or base and determines the charge state of a

molecule at a given pH. 1-Phenyl-1,4-diazepane has two nitrogen atoms that can be

protonated.

Expected Values: The secondary aliphatic amine is expected to be the more basic center,

with an estimated pKa around 9-10. The aniline-like tertiary amine, where the nitrogen lone

pair is delocalized into the phenyl ring, will be significantly less basic, with an estimated pKa

around 4-5. These values are crucial for predicting solubility in buffered solutions and

interaction with biological targets.

Experimental Protocol (Potentiometric Titration):

Dissolve a precisely weighed amount of 1-Phenyl-1,4-diazepane in a suitable solvent

(e.g., water or a water/methanol mixture).

Insert a calibrated pH electrode into the solution.

Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).

Record the pH of the solution after each incremental addition of the titrant.
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Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at

the half-equivalence points on the titration curve.

Safety and Handling
According to the Globally Harmonized System (GHS) classifications provided by suppliers, 1-
Phenyl-1,4-diazepane presents several hazards.[4]

Hazard Statements:

H302: Harmful if swallowed.[4]

H315: Causes skin irritation.[4]

H318: Causes serious eye damage.[4]

H335: May cause respiratory irritation.[4]

Precautions:

Handle in a well-ventilated area, preferably a fume hood.

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves,

and a lab coat.

Avoid inhalation of vapors and contact with skin and eyes.

Conclusion
This guide has detailed the essential physicochemical properties of 1-Phenyl-1,4-diazepane, a

valuable scaffold for drug discovery. By integrating structural, synthetic, analytical, and safety

data, this document provides a foundational resource for researchers. The provided protocols

for synthesis and characterization offer a self-validating framework to ensure the quality and

integrity of the material, which is the first and most critical step in any successful research and

development endeavor.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b1366720?utm_src=pdf-body
https://www.benchchem.com/product/b1366720?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/10921049
https://pubchem.ncbi.nlm.nih.gov/compound/10921049
https://pubchem.ncbi.nlm.nih.gov/compound/10921049
https://pubchem.ncbi.nlm.nih.gov/compound/10921049
https://pubchem.ncbi.nlm.nih.gov/compound/10921049
https://www.benchchem.com/product/b1366720?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1366720?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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